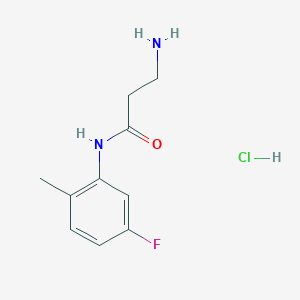

N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride

Description

N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride is a substituted beta-alaninamide derivative featuring a 5-fluoro-2-methylphenyl group attached to the beta-alanine backbone. The fluorine atom and methyl group on the aromatic ring may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

3-amino-N-(5-fluoro-2-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWAHVHGOLUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 5-fluoro-2-methylaniline with beta-alanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other aryl-substituted beta-alaninamide derivatives. Key analogs and their distinguishing features are outlined below:

Structural Analogs and Substituent Variations

Notes:

- Substituent Positional Effects: The 5-fluoro-2-methylphenyl group introduces steric and electronic effects distinct from analogs like N~1~-(4-methylphenyl)-beta-alaninamide·HCl, where the methyl group is para-substituted. Fluorine’s electronegativity may enhance binding interactions in biological systems compared to non-fluorinated analogs .

Physicochemical and Commercial Properties

- Lipophilicity : The logP value of N~1~-(4-methylphenyl)-beta-alaninamide·HCl (1.10) suggests moderate lipophilicity, likely lower than the 5-fluoro-2-methylphenyl analog due to fluorine’s contribution to hydrophobicity .

- Purity and Stability : Analogs such as N~1~-(2-fluorophenyl)-beta-alaninamide·HCl achieve higher purity (98%), possibly due to simpler synthetic routes compared to multi-substituted derivatives .

Research Implications and Limitations

- Pharmacological Potential: Fluorinated aryl groups are common in kinase inhibitors and protease modulators, suggesting possible applications in drug discovery .

- Synthetic Challenges : The discontinuation of these compounds by suppliers like CymitQuimica may reflect synthetic complexity or instability under standard storage conditions .

Biological Activity

N~1~-(5-Fluoro-2-methylphenyl)-beta-alaninamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a beta-alanine backbone with a fluorinated phenyl group. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and initiating a cascade of biochemical events. The fluorine atom contributes to increased binding affinity and specificity, making it a potent inhibitor in various biological pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications in cancer therapy and metabolic disorders.

- Neurotransmitter Modulation : Similar compounds have been linked to modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways, suggesting potential applications in treating mood disorders.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including leukemia models .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits target enzymes with IC50 values in the nanomolar range, indicating potent activity against specific cancer cell lines .

- Mechanistic Insights : Further research has revealed that the compound's mechanism involves the intracellular release of active metabolites that interfere with nucleic acid synthesis, leading to cell cycle arrest in cancer cells .

- Comparative Analysis : Comparative studies with similar compounds have shown that variations in substituents on the phenyl ring significantly affect biological activity and receptor affinity. For instance, compounds with different halogen substitutions exhibited distinct pharmacokinetic profiles.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.